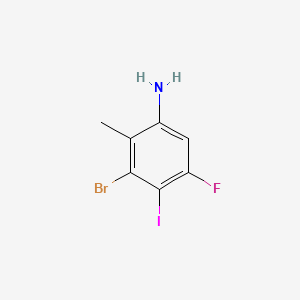
3-Bromo-5-fluoro-4-iodo-2-methyl-aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-fluoro-4-iodo-2-methyl-aniline is an organic compound with the molecular formula C7H6NFBrI It is a halogenated aniline derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring, along with a methyl group and an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-iodo-2-methyl-aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 2-methylaniline. The process includes:
Bromination: Introduction of a bromine atom at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Introduction of a fluorine atom at the 5-position using a fluorinating agent such as Selectfluor.
Iodination: Introduction of an iodine atom at the 4-position using iodine or an iodinating reagent like N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Bromo-5-fluoro-4-iodo-2-methyl-aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine or iodine atoms are replaced with other aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce various substituted aromatic compounds.
科学研究应用
3-Bromo-5-fluoro-4-iodo-2-methyl-aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Bromo-5-fluoro-4-iodo-2-methyl-aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
相似化合物的比较
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Similar structure but lacks the iodine atom.
2-Iodoaniline: Contains an iodine atom but lacks the bromine and fluorine atoms.
4-Bromo-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of the methyl group.
Uniqueness
3-Bromo-5-fluoro-4-iodo-2-methyl-aniline is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of bromine, fluorine, and iodine atoms allows for selective functionalization and modification, making it a valuable compound in synthetic chemistry and research.
属性
分子式 |
C7H6BrFIN |
|---|---|
分子量 |
329.94 g/mol |
IUPAC 名称 |
3-bromo-5-fluoro-4-iodo-2-methylaniline |
InChI |
InChI=1S/C7H6BrFIN/c1-3-5(11)2-4(9)7(10)6(3)8/h2H,11H2,1H3 |
InChI 键 |
PNOSECNACHJBBF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1N)F)I)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-[oxan-4-yl-(2,2,2-trifluoroacetyl)amino]-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate](/img/structure/B13887094.png)
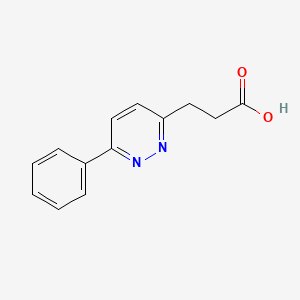

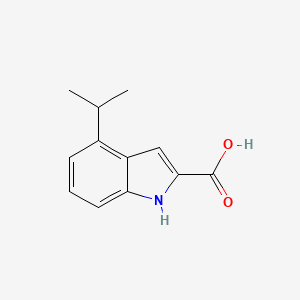
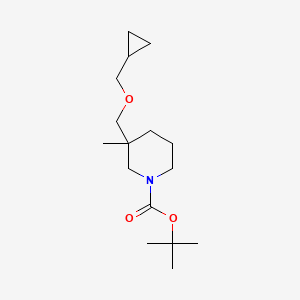
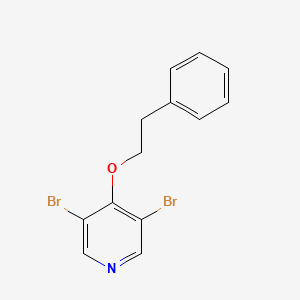


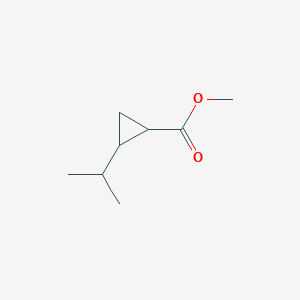
![2-oxo-2-[(2-thienylmethyl)amino]Acetic acid](/img/structure/B13887137.png)
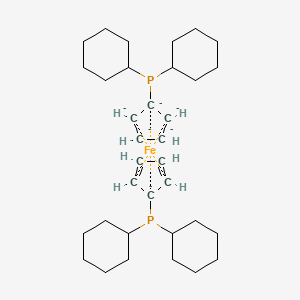
![5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13887162.png)
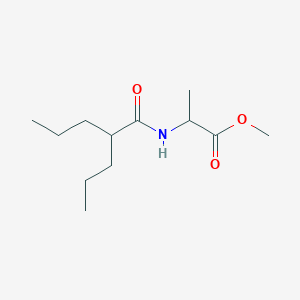
![4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide](/img/structure/B13887175.png)
